Cas no 63408-17-3 ((3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one)
![(3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one structure](https://de.kuujia.com/scimg/cas/63408-17-3x500.png)
63408-17-3 structure
Produktname:(3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one
(3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one
- Strychnofoline
- DTXSID00979585
- 6'-Ethenyl-7'-[(2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]-2',3',6',7',8',8'a-hexahydro-5'H-spiro[indole-3,1'-indolizine]-2,6-diol
- 63408-17-3
- CHEBI:141953
- 17-Norcorynoxan-2-one, 18,19-didehydro-11-hydroxy-16-(2,3,4,9-tetrahydro-2-methyl-1H-pyrido(3,4-b)indol-1-yl)-, (16(S),20alpha)-
- Spiro(3H-indole-3,1'(5'H)-indolizin)-2(1H)-one, 6'-ethenyl-2',3',6',7',8',8'a-hexahydro-6-hydroxy-7'-(((1S)-2,3,4,9-tetrahydro-2-methyl-1H-pyrido(3,4-b)indol-1-yl)methyl)-, (1'S,6'R,7'R,8'aS)-
- CHEMBL2262644
- (3S,6'R,7'R,8'aS)-6'-ethenyl-6-hydroxy-7'-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]spiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-2-one
-
- Inchi: InChI=1S/C30H34N4O2/c1-3-18-17-34-13-11-30(23-9-8-20(35)16-25(23)32-29(30)36)27(34)15-19(18)14-26-28-22(10-12-33(26)2)21-6-4-5-7-24(21)31-28/h3-9,16,18-19,26-27,31,35H,1,10-15,17H2,2H3,(H,32,36)
- InChI-Schlüssel: YAXAQXBFDAJGGS-UHFFFAOYSA-N
- Lächelt: CN1CCc2c([nH]c3ccccc23)C1CC1CC2N(CCC22C(=O)Nc3cc(O)ccc23)CC1C=C
Berechnete Eigenschaften
- Genaue Masse: 482.26842
- Monoisotopenmasse: 482.26817634g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 3
- Komplexität: 881
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 71.6Ų
- XLogP3: 2.362
Experimentelle Eigenschaften
- PSA: 71.6
(3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one Verwandte Literatur
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
63408-17-3 ((3S,6'R,7'R,8a'S)-6'-ethenyl-6-hydroxy-7'-{[(1S)-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]methyl}-2',3',6',7',8',8a'-hexahydro-5'H-spiro[indole-3,1'-indolizin]-2(1H)-one) Verwandte Produkte
- 1805623-39-5(Methyl 5-(chloromethyl)-2-(difluoromethyl)-3-iodopyridine-6-carboxylate)
- 3067-14-9(Benzoapyrene-3,6-quinone)
- 2228323-00-8(tert-butyl N-2-(1-aminocyclopentyl)-4-fluorophenylcarbamate)
- 2639374-43-7(rac-tert-butyl (2R,4S)-2-phenylpiperidine-4-carboxylate)
- 401-86-5(3-amino-5-(trifluoromethyl)phenol)
- 17658-32-1(1-chloropentan-2-ol)
- 2172187-92-5(2-{(5-ethylfuran-2-yl)methylsulfanyl}butan-1-amine)
- 1189962-14-8(1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-3-phenylpropan-1-one hydrochloride)
- 3027-06-3(2,5-Pyrrolidinedione, 1-acetyl-)
- 775288-47-6(methyl2-(piperidin-4-yl)ethyl(propan-2-yl)amine)
Empfohlene Lieferanten
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
